(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol
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Overview
Description
(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzohydrazide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)formaldehyde or (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)carboxylic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)methanol
Uniqueness
The presence of the fluorophenyl group in (3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanol distinguishes it from its analogs. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound more effective in its applications compared to its chlorinated, brominated, or methylated counterparts.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C9H7FN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-4,13H,5H2 |
InChI Key |
QGOCCMYPJZPZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CO)F |
Origin of Product |
United States |
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